4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide
Description
Chemical Structure and Key Features The compound 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide (hereafter referred to as the "target compound") is a synthetic molecule characterized by:
- A 1,2-benzisothiazole heterocyclic ring linked to a piperazine moiety.
- A 4-oxobutanamide backbone bridging the piperazine and a cycloheptylamine group.
Properties
Molecular Formula |
C22H30N4O2S |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-cycloheptyl-4-oxobutanamide |
InChI |
InChI=1S/C22H30N4O2S/c27-20(23-17-7-3-1-2-4-8-17)11-12-21(28)25-13-15-26(16-14-25)22-18-9-5-6-10-19(18)29-24-22/h5-6,9-10,17H,1-4,7-8,11-16H2,(H,23,27) |
InChI Key |
BSNBOOJNCWWRLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the cycloheptyl group via an amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzisothiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or bind to neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Ziprasidone
Chemical Name : 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one .
Key Features :
Structural Differences :
Perospirone
Chemical Name : (3aR,7aS)-rel-2-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butyl]hexahydro-1H-isoindole-1,3(2H)-dione .
Key Features :
Structural Differences :
- The target compound uses a 4-oxobutanamide linker instead of perospirone’s butyl chain.
- Cycloheptyl vs. cyclohexane ring: Larger ring size may influence lipophilicity and receptor binding kinetics.
Lurasidone Hydrochloride
Chemical Name : (1R,2S,3R,4S)-N-(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinylmethyl]-1-cyclohexylmethyl-2,3-bicyclo[2.2.1]heptanedicarboximide hydrochloride .
Key Features :
Structural Differences :
- The target compound lacks lurasidone’s bicyclic heptane system, instead featuring a simpler cycloheptyl-4-oxobutanamide group.
Quinolinecarboxylic Acid Derivatives (5j–5m)
Examples :
Structural Differences :
Structural and Pharmacological Implications
Common Features
- Benzisothiazole-Piperazine Core: Shared across all compounds, this motif is critical for CNS activity due to interactions with monoaminergic receptors .
- Linker Flexibility : Variations in linkers (ethyl, butyl, oxobutanamide) modulate pharmacokinetic properties like half-life and blood-brain barrier penetration.
Key Divergences
| Compound | Substituent/Linker | Molecular Weight (g/mol) | Clinical Use |
|---|---|---|---|
| Target Compound | Cycloheptyl-4-oxobutanamide | ~433.5 | Research stage |
| Ziprasidone | Chlorinated indolone | 412.94 | Schizophrenia |
| Perospirone | Cyclohexanedicarboximide | 438.58 | Schizophrenia |
| Lurasidone | Bicyclic heptane | 492.69 (free base) | Schizophrenia, bipolar |
| Quinolinecarboxylic 5j | 4-Chlorobenzenesulfonyl | ~600 (estimated) | Preclinical |
Biological Activity
The compound 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide (CAS Number: 1232793-65-5) is a member of a class of piperazine derivatives that have garnered attention for their potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications, supported by relevant data tables and case studies.
The molecular formula of the compound is , with a molecular weight of 414.6 g/mol . The structure features a 1,2-benzisothiazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1232793-65-5 |
| Molecular Formula | C22H30N4O2S |
| Molecular Weight | 414.6 g/mol |
Synthesis
The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide involves the reaction of piperazine derivatives with 1,2-benzisothiazole derivatives in the presence of appropriate coupling agents. This synthetic pathway is crucial for obtaining compounds with specific biological properties.
Antipsychotic Activity
Research has indicated that compounds related to 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide exhibit significant antipsychotic properties. A study evaluating a series of benzisothiazole-piperazine derivatives demonstrated that these compounds showed potent affinity for dopaminergic and serotonergic receptors. Notably, one derivative displayed efficacy in blocking amphetamine-induced behaviors in animal models, suggesting potential for treating schizophrenia without the typical side effects associated with traditional antipsychotics .
The mechanism of action appears to involve dual receptor targeting:
- Dopaminergic Receptors: Compounds in this class show high affinity for D2 dopamine receptors.
- Serotonergic Receptors: Enhanced binding to serotonin receptors may contribute to their atypical antipsychotic profile, reducing the risk of extrapyramidal symptoms .
Case Studies
Several studies have highlighted the clinical relevance of benzisothiazole derivatives:
- Clinical Evaluation in Schizophrenia: A compound similar to our target was evaluated in clinical settings and demonstrated significant improvements in psychotic symptoms without inducing catalepsy or other movement disorders commonly associated with conventional antipsychotics .
- Behavioral Studies: In animal models, the tested compounds exhibited reduced stereotypy and improved avoidance behavior, reinforcing their potential as effective antipsychotic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
